1-(2,4-Dimethylphenyl)propan-1-one, also known as 1-(2,4-dimethylphenyl)propan-1-one, is an organic compound with the molecular formula CHO and a molar mass of approximately 176.26 g/mol. This compound features a propanone functional group (ketone) attached to a dimethyl-substituted phenyl ring. The presence of the two methyl groups at the 2 and 4 positions of the phenyl ring contributes to its unique chemical properties and reactivity. It is characterized by a boiling point of around 249.7°C and a refractive index of 1.506 .
The synthesis of 1-(2,4-Dimethylphenyl)propan-1-one typically involves:
In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Purification methods such as distillation or recrystallization are utilized to isolate the final product .
Several compounds share structural similarities with 1-(2,4-Dimethylphenyl)propan-1-one. These include:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(3,4-Dimethylphenyl)propan-1-one | Methyl groups at different positions | Different reactivity due to position of methyl groups |
| 1-(4-Isobutylphenyl)propan-1-one | Isobutyl group substituent | Alters physical and chemical properties significantly |
| 1-(3-Methoxyphenyl)propan-1-one | Methoxy group instead of methyl groups | Changes reactivity patterns due to electron-donating effects |
| 1-(2,6-Dimethylphenyl)ethanone | Dimethyl substitution at different positions | Distinct reactivity and interaction profiles |
The uniqueness of 1-(2,4-Dimethylphenyl)propan-1-one lies in its specific arrangement of methyl groups on the phenyl ring which influences its reactivity compared to similar compounds. The positioning of these groups can significantly affect electronic distribution and steric hindrance during
Copper catalysis has emerged as a versatile platform for modifying the α-position of 1-(2,4-dimethylphenyl)propan-1-one. The ketone’s α-C(sp³)–H bond can undergo oxidative coupling via radical intermediates, leveraging copper’s redox-active properties.
In the presence of di-tert-butyl peroxide (DTBP) as an oxidant, copper(II) acetate facilitates the homocoupling of α-amino radicals derived from analogous ketones, yielding enaminone derivatives [1]. While 1-(2,4-dimethylphenyl)propan-1-one lacks an amino group, this mechanism suggests that analogous conditions could promote α-C–H activation. Computational studies indicate that the methyl substituents lower the activation energy for radical formation by stabilizing transition states through hyperconjugation.
Table 1: Copper-catalyzed oxidative reactions of aryl ketones
| Substrate | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Propiophenone derivatives | Cu(OAc)₂/DTBP | α,α-Dimers | 72–85 | [1] |
| Aryl ketones | CuBr₂/O₂ | α-Ketoesters | 68–78 | [2] |
| 1-(2,4-DMP)propan-1-one | CuI/TBHP* | β-Functionalized derivatives | Under study | – |
TBHP = *tert-butyl hydroperoxide
The copper-catalyzed oxidative cross-coupling of 1-(2,4-dimethylphenyl)propan-1-one with acetophenones enables α-ketoesterification. This reaction proceeds via a dual C(sp³)–H activation mechanism, where the copper center abstracts hydrogen atoms from both coupling partners, followed by recombination [2]. The steric bulk of the 2,4-dimethylphenyl group slows the reaction rate compared to unsubstituted propiophenones but improves regioselectivity.
The ketone moiety in 1-(2,4-dimethylphenyl)propan-1-one serves as a directing group for transition metal-catalyzed C–H functionalization, enabling precise modifications at the β-position or aromatic ring.
Palladium catalysts equipped with monoprotected amino neutral amide (MPANA) ligands selectively activate β-C–H bonds in ketones. For 1-(2,4-dimethylphenyl)propan-1-one, this strategy could install aryl or oxygenated groups at the β-carbon. The reaction proceeds via a cationic Pd(II) intermediate, where the ketone carbonyl coordinates to the metal center, directing activation to the adjacent C–H bond [9].
Key mechanistic steps:
Cobalt(III) catalysts such as CpCo(CO)I₂ enable *ortho-C–H activation on the 2,4-dimethylphenyl ring. The ketone directs the metal to the ortho position relative to the carbonyl, despite the steric hindrance from methyl groups. This approach has been used to synthesize indene derivatives via aldol condensation with α,β-unsaturated ketones [8].
Lewis acids modulate the reactivity of 1-(2,4-dimethylphenyl)propan-1-one by polarizing its carbonyl group, enabling unconventional bond-breaking and forming events.
Iron(III) chloride catalyzes the ring-closing metathesis of 1-(2,4-dimethylphenyl)propan-1-one with olefins, producing cyclic systems. The reaction involves:
Adding trimethylsilyl chloride (TMSCl) enhances yields by preventing catalyst inhibition via silicon-assisted carbonyl activation [10].
Table 2: Lewis acid effects on ketone reactivity
| Lewis Acid | Role | Application Example | Efficiency Gain |
|---|---|---|---|
| FeCl₃ | Carbonyl polarization | Olefin metathesis | 3.5× rate increase with TMSCl |
| Ga(OTf)₃ | Transition state stabilization | Prins cyclization | 22% yield improvement |
| AlCl₃ | Friedel-Crafts acylation | Polycyclic aromatic synthesis | Limited due to steric hindrance |
Combining copper catalysts with Lewis acids like boron trifluoride etherate enables sequential C–H functionalization and cyclization. For example, initial copper-catalyzed α-arylation followed by BF₃-mediated intramolecular aldol condensation can construct fused polycyclic systems from 1-(2,4-dimethylphenyl)propan-1-one derivatives [7].
The implementation of 1-(2,4-Dimethylphenyl)propan-1-one in contemporary perfumery represents a sophisticated approach to olfactory profile modification. This aromatic ketone compound demonstrates remarkable versatility in altering and enhancing the sensory characteristics of fragrance compositions through multiple molecular mechanisms [1] [2] [3].
The compound exhibits a distinctive olfactory profile characterized by aromatic, sweet, and balsamic notes that position it as an effective modifier in both middle and base note applications [4] [3]. Research indicates that aromatic ketones such as 1-(2,4-Dimethylphenyl)propan-1-one possess the ability to impart complex, multifaceted scent profiles that enhance the overall character of fragrance formulations [2] [5] [6].
The molecular architecture of 1-(2,4-Dimethylphenyl)propan-1-one, with its characteristic propanone backbone and dimethylphenyl substituent, creates specific interactions with olfactory receptors that result in its distinctive aromatic profile [1] [7] [8]. The presence of the carbonyl group enables hydrogen bonding interactions with receptor sites, while the aromatic ring system contributes to the compound's stability and diffusion characteristics [7] [9].
Studies on ketone-receptor interactions reveal that the binding affinity of aromatic ketones to olfactory receptors is primarily governed by hydrogen bonding between the carbonyl oxygen and serine residues in the binding pocket [7] [8]. The dimethyl substitution pattern on the phenyl ring further influences the compound's binding characteristics and subsequent olfactory perception [10] [11].
The olfactory threshold characteristics of 1-(2,4-Dimethylphenyl)propan-1-one demonstrate its effectiveness as a fragrance modifier. Research on homologous ketone series indicates that aromatic ketones with similar structural features exhibit detection thresholds in the range of 0.01 to 0.1 parts per million [12] [11]. This low threshold value ensures significant olfactory impact even at minimal concentrations, making the compound economically viable for commercial applications [13] [14].
The compound's medium volatility classification positions it ideally for applications requiring sustained olfactory presence [15] [16]. Unlike highly volatile top notes that dissipate rapidly, or low-volatility base notes that emerge slowly, 1-(2,4-Dimethylphenyl)propan-1-one provides consistent aromatic contribution throughout the fragrance development process [17] [16].
The aromatic ketone structure of 1-(2,4-Dimethylphenyl)propan-1-one facilitates exceptional blending compatibility with diverse fragrance families [2] [18]. The compound's ability to form various molecular interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, enables seamless integration into complex fragrance matrices [17] [19].
Research demonstrates that ketones in perfumery serve as harmonizing agents that help blend disparate scent elements into cohesive compositions [2] [20]. The compound's aromatic character allows it to bridge the gap between different olfactory families, creating smooth transitions and enhanced overall fragrance coherence [18] [3].
Optimal concentration ranges for 1-(2,4-Dimethylphenyl)propan-1-one in fragrance formulations typically fall between 0.1 and 3.0 percent by weight [21] [22]. This concentration range ensures adequate olfactory impact while maintaining balance within the overall fragrance composition [23] [24].
The compound's stability at standard processing temperatures (up to 220°C) makes it suitable for incorporation into various fragrance delivery systems [26]. This thermal stability is crucial for applications requiring heat exposure during manufacturing or end-use conditions [17] [27].
The investigation of synergistic effects in multi-component fragrance systems reveals the complex interplay between 1-(2,4-Dimethylphenyl)propan-1-one and other aromatic compounds. These interactions extend beyond simple additive effects, creating emergent olfactory properties that enhance the overall fragrance experience [13] [17] [28].
The carbonyl group in 1-(2,4-Dimethylphenyl)propan-1-one serves as both a hydrogen bond acceptor and facilitates interactions with aldehyde compounds commonly used in floral compositions [29] [30] [31]. Research demonstrates that ketone-aldehyde interactions can enhance floral character while providing improved stability compared to aldehydes alone [20] [29].
Studies on aldehyde-ketone interactions reveal binding energies in the range of 3-8 kcal/mol, sufficient to create noticeable synergistic effects without compromising the individual character of each component [28] [31]. These interactions are particularly significant in the presence of moisture, where dynamic equilibrium between bound and free molecules creates controlled release profiles [20] [32].
The aromatic ring system of 1-(2,4-Dimethylphenyl)propan-1-one engages in van der Waals interactions with terpene compounds, particularly those found in citrus and fresh fragrance families [33] [27]. These interactions typically exhibit binding energies of 2-6 kcal/mol and contribute to improved volatility profiles and enhanced diffusion characteristics [28] [34].
Research indicates that terpene-ketone interactions can modify the evaporation rate of both components, creating more balanced and sustained fragrance release [20] [27]. The hydrophobic nature of both compound classes facilitates molecular clustering that influences the overall fragrance development timeline [19] [16].
The propyl chain and aromatic ring of 1-(2,4-Dimethylphenyl)propan-1-one participate in hydrophobic clustering with ester compounds commonly used in woody and fruity fragrances [35] [24]. These interactions, characterized by binding energies of 1-4 kcal/mol, contribute to increased longevity and enhanced base note development [35] [27].
Studies demonstrate that hydrophobic clustering can create microenvironments within fragrance formulations that affect evaporation rates and olfactory perception [27] [16]. The formation of these clusters is influenced by concentration, temperature, and the presence of polar solvents [17] [19].
The interaction between 1-(2,4-Dimethylphenyl)propan-1-one and other ketone compounds, particularly those with musky characteristics, involves molecular complexation mechanisms [6] [36]. These interactions can exhibit binding energies of 10-25 kcal/mol when specific geometric arrangements allow for optimal molecular fit [36] [37].
Research on ketone-ketone interactions reveals that molecular complexation can amplify base note characteristics while providing enhanced fixative properties [6] [37]. The formation of these complexes is highly dependent on structural complementarity and can be influenced by the presence of other fragrance components [13] [36].
The aromatic ring system of 1-(2,4-Dimethylphenyl)propan-1-one engages in π-π stacking interactions with phenolic compounds used in spicy and woody fragrances [38] [39]. These interactions, typically characterized by binding energies of 2-6 kcal/mol, contribute to complexity enhancement and improved fragrance depth [39] [10].
Studies indicate that aromatic stacking can influence the perceived intensity and character of individual components while creating new olfactory nuances not present in the individual compounds [38] [10]. The geometry and electron density of the aromatic systems play crucial roles in determining the strength and nature of these interactions [39] [40].
The polar carbonyl group of 1-(2,4-Dimethylphenyl)propan-1-one interacts with hydroxyl-containing compounds through dipole-dipole interactions [41] . These interactions, with binding energies typically ranging from 0.5-2 kcal/mol, provide subtle modulation effects that contribute to overall fragrance balance [41] [34].
Research demonstrates that dipole-dipole interactions can influence the volatility and diffusion characteristics of alcohol-containing compounds, creating more balanced top note development [41] [16]. The strength of these interactions depends on the polarity of the alcohol and the spatial arrangement of the interacting molecules [34].
The magnitude of synergistic effects in multi-component systems containing 1-(2,4-Dimethylphenyl)propan-1-one exhibits concentration-dependent behavior [13] [35]. Research indicates that optimal synergistic effects occur within specific concentration ranges that vary depending on the interacting compound class [35] [24].
For floral aldehydes, optimal synergistic effects occur at concentrations of 0.1-2.0 percent, while citrus terpenes show maximum synergy at 0.5-5.0 percent concentrations [20] [33]. Woody esters demonstrate optimal interactions at higher concentrations of 1.0-8.0 percent, reflecting their role as base note components [35] [27].
The multiple interaction mechanisms operating simultaneously in multi-component systems create dynamic equilibrium conditions that influence fragrance release profiles [20] [32]. Research demonstrates that these equilibrium conditions can be manipulated through formulation design to achieve controlled release characteristics [32] [31].
Studies on dynamic fragrance systems reveal that the presence of 1-(2,4-Dimethylphenyl)propan-1-one can increase the headspace concentration of aldehydes and other ketones by factors of 4.6 to 20.5 times compared to systems without the compound [20] [31]. This enhancement effect is attributed to the formation of reversible molecular complexes that modulate evaporation rates [20] [32].